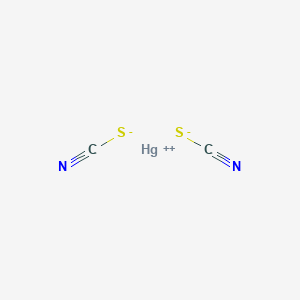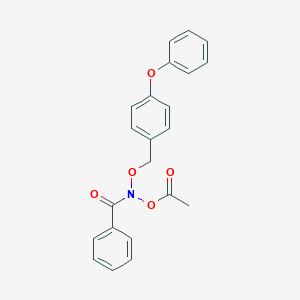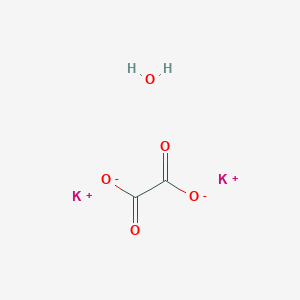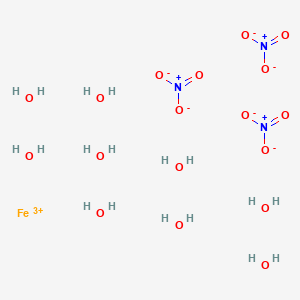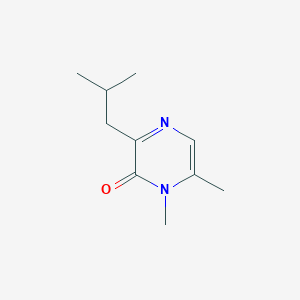
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone, also known as DIMBP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique properties. It is a pyrazinone derivative that exhibits a range of biochemical and physiological effects, making it a promising molecule for various applications.
作用機序
The mechanism of action of 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. It has also been shown to activate the p38 MAPK signaling pathway, which is involved in the regulation of cell growth and apoptosis.
生化学的および生理学的効果
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone exhibits a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been shown to have antioxidant and neuroprotective effects, making it a promising molecule for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been suggested that it may have potential applications in the treatment of inflammatory bowel disease and other autoimmune disorders. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.
合成法
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone can be synthesized through a variety of methods, including the reaction of 3-isobutyl-2(1H)-pyrazinone with formaldehyde and methylamine. Another method involves the reaction of 3-isobutyl-2(1H)-pyrazinone with dimethyl sulfate and sodium hydroxide. Both methods have been reported to yield high purity 1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone.
科学的研究の応用
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone has been studied extensively for its potential applications in various scientific fields. One of its most promising applications is in cancer research, where it has been shown to inhibit the growth of cancer cells through the induction of apoptosis. It has also been studied for its potential use as an anti-inflammatory and analgesic agent.
特性
CAS番号 |
137232-66-7 |
|---|---|
製品名 |
1,6-dimethyl-3-isobutyl-2(1H)-pyrazinone |
分子式 |
C10H16N2O |
分子量 |
180.25 g/mol |
IUPAC名 |
1,6-dimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-7(2)5-9-10(13)12(4)8(3)6-11-9/h6-7H,5H2,1-4H3 |
InChIキー |
LTTGQZRCQUXHHB-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
正規SMILES |
CC1=CN=C(C(=O)N1C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)
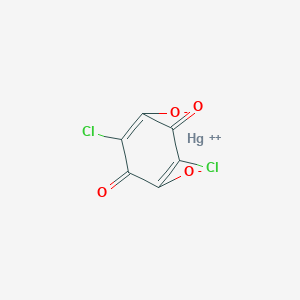


![1-(5-hydroxy-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B147998.png)
